2-Acetylnaphthalene
Overview
Description
2-Acetylnaphthalene, also known as 2’-Acetonaphthone or Methyl 2-naphthyl ketone, is an organic compound with the linear formula C10H7COCH3 . It is used as a flavoring agent in food, an intermediate in the preparation of piperidinyl pyrazoles as potent DNA gyrase inhibitors, and in air care products, cleaning, and furnishing care products .
Synthesis Analysis
This compound can be synthesized via Claisen-Schmidt condensation of the respective aldehydes and ketones using Microwave assisted irradiation method . It can also be produced by distillation and fractionation of petroleum or coal tar .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings fused in ortho position . The molecular weight is 170.21 .
Chemical Reactions Analysis
This compound undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . It also reacts with cysteine in the ratio of 1:1 with the Michael addition reaction .
Physical and Chemical Properties Analysis
This compound is a solid substance with a boiling point of 300-301 °C and a melting point of 52-56 °C .
Scientific Research Applications
Microwave-Assisted Synthesis
2-Acetylnaphthalene is utilized in the microwave-assisted synthesis of chalcones and 3,5-arylated 2-pyrazolines. Microwave irradiation enhances yields, reduces reaction times, and results in cleaner reactions compared to classical heating methods (Azarifar & Ghasemnejad, 2003).
Synthesis of Dioxolane Derivatives
The compound plays a role in synthesizing dioxolane derivatives with anticonvulsant activities. These derivatives are prepared using reactions involving ethanone, glycol, and p-toluensulphonic acid (Özkanlı et al., 2003).
Antimicrobial Activity
This compound derivatives exhibit significant antimicrobial activities. Their effectiveness is particularly noted against various bacteria, with specific substituents on the naphthalene rings enhancing their antimicrobial properties (Azarifar & Shaebanzadeh, 2002).
Zeolite Pore Size and Channel Dimensionality
The compound is studied for its acylation properties in the presence of zeolites, aiming to synthesize this compound selectively for use in perfume and flavour compositions. The choice of acylating agent and zeolite characteristics significantly influences the yield (Čejka et al., 2002).
Binding Properties with Cyclodextrins
Research into the binding properties of this compound with hydroxypropyl cyclodextrins (HP-CDs) has been conducted. The study focuses on understanding the fluorescence quenching mechanism and binding constants as a function of temperature (Seel & Werner, 2005).
Cyclodextrin Inclusion Complexes
The thermal stability of this compound in β-cyclodextrin inclusion complexes and polymeric systems has been examined. This research is significant for understanding the stability and interaction of naphthalene derivatives in various systems, which can be crucial in pharmaceutical and material science applications (García‐Zubiri et al., 2006).
Synthesis of Schiff Base Ligands
This compound is used in the synthesis of new Schiff base ligands and their metal complexes, which have potential applications in coordination chemistry and catalysis (Uçan & Mercimek, 2005).
Solubility Studies
The solubility of methyl-acetyl-naphthalene, a derivative of this compound, in various hydrocarbons has been measured and correlated. This research is essential for understanding the physical properties and applications of naphthalene derivatives in different industrial processes (Shao et al., 2006).
Synthesis of Biaryls
This compound is involved in the synthesis of biaryls through a domino reaction sequence. This process has significance in organic synthesis, particularly in the pharmaceutical industry (Narender et al., 2011).
Genetic Incorporation into Proteins
A derivative of this compound, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), has been genetically incorporated into proteins in yeast. This application is significant in studying protein structure and interactions using fluorescent probes (Lee et al., 2009).
Traditional Chinese Medicine
This compound has been identified as a chemical constituent in Sedum aizoon L., used in traditional Chinese medicine. This finding is relevant for understanding the pharmacological properties of traditional medicinal plants (Gu Suhua, 2011)
Mechanism of Action
Target of Action
2-Acetylnaphthalene, also known as 2-Acetonaphthone, is a naphthyl ketone It’s known that naphthalene derivatives have a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Mode of Action
It has been found that acetylnaphthalene derivatives can be prepared by the mannich reaction with different secondary amine compounds and formaldehyde . This suggests that the acetyl group of this compound could potentially interact with amine groups in biological targets.
Biochemical Pathways
Naphthalene derivatives are known to interact with a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
It has been suggested that acetylnaphthalene and its derivatives may have anticonvulsant activity . This implies that the compound could potentially affect neuronal activity.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . This suggests that light exposure could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in several biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZAUNJMRRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041389 | |
Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetylnaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9972 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-08-3, 1333-52-4 | |
Record name | 2-Acetylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonaphthone (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETONAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 °C | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.